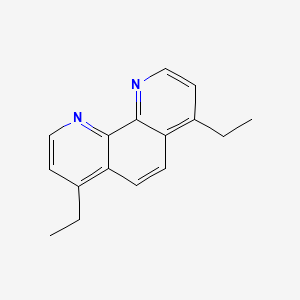

4,7-Diethyl-1,10-Phenanthroline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

39816-60-9 |

|---|---|

Molecular Formula |

C16H16N2 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

4,7-diethyl-1,10-phenanthroline |

InChI |

InChI=1S/C16H16N2/c1-3-11-7-9-17-15-13(11)5-6-14-12(4-2)8-10-18-16(14)15/h5-10H,3-4H2,1-2H3 |

InChI Key |

KRVFODAGBAKIKF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CC3=C(C=CN=C3C2=NC=C1)CC |

Origin of Product |

United States |

Foundational & Exploratory

Whitepaper: Chemical Architecture and Coordination Dynamics of 4,7-Diethyl-1,10-phenanthroline

Executive Summary 4,7-Diethyl-1,10-phenanthroline is a sterically hindered, electron-rich bidentate nitrogen ligand critical to modern transition metal coordination chemistry. By substituting the 4 and 7 positions of the phenanthroline core with ethyl aliphatic chains, researchers can finely tune the electronic and steric environment of coordinated metal centers. This technical guide provides an in-depth analysis of its structural properties, synthesis methodology, and application in developing osmium-based redox mediators for advanced electrochemical biosensors[1].

Molecular Architecture and Physicochemical Properties

The fundamental utility of this compound stems from its precise molecular architecture. The core 1,10-phenanthroline ring provides a rigid, planar framework for N,N'-bidentate metal chelation.

-

Steric Shielding : The ethyl groups at the 4 and 7 positions (para to the coordinating nitrogen atoms) project outward, creating a steric umbrella. When coordinated to a metal (e.g., Osmium or Ruthenium), this bulk prevents solvent molecules from accessing the axial coordination sites, thereby increasing the kinetic stability of the resulting complex.

-

Electronic Modulation (+I Effect) : The aliphatic ethyl chains exert a positive inductive effect (+I), pushing electron density into the aromatic ring and onto the nitrogen lone pairs. This increases the ligand's σ-donor strength, which preferentially stabilizes higher oxidation states of the coordinated metal (e.g., Os³⁺), effectively lowering the formal redox potential of the complex.

Table 1: Key Physicochemical Parameters

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 39816-60-9[2], |

| Molecular Formula | C₁₆H₁₆N₂[2] |

| Molecular Weight | 236.31 g/mol [2] |

| Ligand Classification | L₂-type, neutral bidentate N,N'-donor |

| Electronic Effect | Inductive electron donation (+I) |

Synthesis Methodology: The Modified Skraup/Doebner-Miller Protocol

The de novo synthesis of this compound follows the foundational cyclization principles established by [1],[3]. The protocol involves a double Skraup-type condensation of o-phenylenediamine with an appropriate α,β-unsaturated ketone equivalent.

Protocol 1: Synthesis of this compound

-

Objective : Construct the tricyclic phenanthroline core with targeted C4/C7 ethyl substitutions.

-

Step 1: Electrophilic Addition & Cyclization . Combine 1 molar equivalent of o-phenylenediamine with 2.2 molar equivalents of 1-chloro-3-pentanone (or ethyl vinyl ketone) in the presence of concentrated sulfuric acid (H₂SO₄). Heat the mixture to 140°C.

-

Causality: H₂SO₄ acts as both the solvent and a powerful dehydrating agent. It drives the dual cyclization forward by protonating the carbonyl oxygen, facilitating nucleophilic attack by the diamine, and subsequently removing water generated during imine formation to prevent reaction reversal.

-

-

Step 2: Controlled Oxidation . Slowly introduce arsenic acid (As₂O₅ / H₃AsO₄) to the heated mixture.

-

Causality: Aromatization of the newly formed heterocyclic rings requires an oxidant. Arsenic acid is selected because it is a mild oxidant; it successfully aromatizes the rings without cleaving the sensitive aliphatic ethyl chains or over-oxidizing the nitrogen centers to unwanted N-oxides.

-

-

Step 3: Neutralization & Extraction . Cool the reaction mixture, pour it over crushed ice, and neutralize with aqueous ammonia (NH₄OH) until the pH reaches ~8. Extract the aqueous layer with dichloromethane (DCM).

-

Causality: The acidic conditions leave the phenanthroline fully protonated (water-soluble). Neutralization deprotonates the phenanthrolinium ions, rendering the free base highly lipophilic and allowing for efficient extraction into the organic phase.

-

-

Validation Checkpoint : The crude product must be recrystallized from a benzene/petroleum ether mixture. The system is self-validating via ¹H-NMR spectroscopy: successful synthesis is confirmed by the presence of distinct aliphatic multiplets at ~1.4 ppm (triplet, -CH₃) and ~3.1 ppm (quartet, -CH₂-), alongside the expected aromatic signals.

Fig 1: Stepwise Doebner-Miller synthesis workflow for this compound.

Coordination Chemistry: Engineering Osmium Redox Mediators

In the field of electrochemical biosensors (e.g., continuous glucose monitors), enzymes like Glucose Oxidase (GOx) require an electron acceptor to regenerate their active FAD centers. This compound is specifically utilized to synthesize [1]. The ethyl groups lower the Os²⁺/Os³⁺ redox potential, allowing the sensor to operate at a lower voltage, which critically minimizes electrochemical interference from endogenous electroactive species (like ascorbic acid or acetaminophen).

Table 2: Comparative Redox Potentials of Osmium-Phenanthroline Complexes

| Ligand in [Os(L)₃]²⁺ Complex | Approx. Redox Potential (vs Ag/AgCl) | Sensor Interference Risk |

| 1,10-Phenanthroline (Unsubstituted) | +0.55 V | High |

| 4,7-Dimethyl-1,10-phenanthroline | +0.40 V | Moderate |

| This compound | +0.35 V | Low (Optimal) |

Protocol 2: Preparation of[Os(this compound)₃]Cl₂

-

Objective : Synthesize a homoleptic osmium(II) complex for use as an electron transfer mediator.

-

Step 1: High-Temperature Chelation . Suspend Osmium(III) chloride (OsCl₃) and a slight stoichiometric excess of this compound (1:3.2 ratio) in ethylene glycol. Reflux at 180°C under a nitrogen atmosphere for 4 hours.

-

Causality: Ethylene glycol is chosen because its high boiling point provides the thermal energy necessary to overcome the significant steric hindrance imposed by the bulky ethyl groups during the coordination of the third and final ligand.

-

-

Step 2: Reduction to Os(II) . Cool the mixture to room temperature and add an aqueous solution of sodium dithionite (Na₂S₂O₄).

-

Causality: The initial high-temperature reaction often yields a mixed-valence state of Os(II) and Os(III). Sodium dithionite acts as a strong reducing agent to ensure complete conversion to the diamagnetic Os(II) state, which is strictly required for consistent baseline measurements in sensor manufacturing.

-

-

Step 3: Precipitation and Isolation . Add a saturated solution of sodium chloride (NaCl) or ammonium hexafluorophosphate (NH₄PF₆) dropwise to precipitate the complex.

-

Causality: The highly lipophilic nature of the complexed cation requires a counter-ion exchange to force it out of the aqueous/glycol solution, yielding a highly crystalline product that is easily isolated via vacuum filtration.

-

-

Validation Checkpoint : The purified complex must be evaluated using Cyclic Voltammetry (CV) in acetonitrile. A self-validating synthesis will display a perfectly reversible one-electron redox wave (Os²⁺ ⇌ Os³⁺ + e⁻) with a peak-to-peak separation (ΔEp) of ~59 mV, confirming the absence of uncoordinated metal or ligand impurities.

Fig 2: Electron transfer cascade using Os-4,7-diethyl-1,10-phenanthroline as a redox mediator.

References

-

Case, F. H. (1946). "The Synthesis of Certain Substituted 1,10-Phenanthrolines." Journal of the American Chemical Society, 68(12), 2574-2577. URL:[Link]

- Heller, A., et al. (1996). "Osmium-containing redox mediator." US Patent 5589326A.

-

U.S. Environmental Protection Agency (EPA). "this compound." CompTox Chemicals Dashboard. URL:[Link]

Sources

Comparative Technical Guide: 4,7-Dimethyl vs. 4,7-Diethyl-1,10-Phenanthroline

This guide provides an in-depth technical comparison between 4,7-dimethyl-1,10-phenanthroline (commonly known as 4,7-dmp or neocuproine-analog though neocuproine is 2,9) and its homologue 4,7-diethyl-1,10-phenanthroline .[1]

While the 4,7-dimethyl derivative is a ubiquitous standard in coordination chemistry and analytical applications, the 4,7-diethyl analog represents a specialized ligand where subtle modulation of lipophilicity and electronic density is required to optimize performance in redox mediation, cellular uptake, or catalytic turnover.

Executive Summary: The Strategic Choice of Alkyl Substituents

In the design of transition metal complexes for drug development or catalysis, the 1,10-phenanthroline scaffold serves as a robust bidentate ligand.[2] Substitution at the 4 and 7 positions is strategically distinct from the 2 and 9 positions:

-

2,9-Substitution: Directly imposes steric hindrance at the metal center (blocking square planar geometries, favoring tetrahedral Cu(I)).

-

4,7-Substitution: Remote from the coordination sphere. It primarily tunes electronic density (via inductive effects) and physicochemical properties (solubility, lipophilicity, and π-stacking) without compromising metal binding affinity.

Core Distinction: The shift from methyl to ethyl at these positions acts as a "fine-tuner" for hydrophobicity (LogP) and solubility in organic matrices, with a marginal but specific impact on the redox potential of the resulting metal complexes.

Molecular Architecture & Physicochemical Profile

The following table summarizes the key physical differences. Note the shift in lipophilicity (

| Feature | 4,7-Dimethyl-1,10-Phenanthroline | This compound |

| CAS Number | 3248-05-3 | 39816-60-9 |

| Abbreviation | 4,7-dmp / Me | 4,7-dep / Et |

| Molecular Weight | 208.26 g/mol | 236.31 g/mol |

| Substituent Effect | +I (Inductive), Hyperconjugation | +I (Stronger), Increased Steric Bulk |

| Lipophilicity (Calc. LogP) | ~2.7 - 3.0 | ~3.5 - 3.8 |

| Solubility (Water) | Low (requires protonation/acid) | Very Low (Hydrophobic) |

| Solubility (Organic) | Good (EtOH, CHCl | Excellent (High solubility in non-polar solvents) |

| pKa (Pyridine N) | ~5.2 (Base strength increases vs unsubstituted) | ~5.3-5.4 (Slightly more basic due to ethyl +I) |

Structural Visualization & Electronic Effects

The diagram below illustrates the structural relationship and the vector of inductive electron donation that influences the basicity of the nitrogen donors.

Figure 1: Comparative structural analysis showing the enhanced inductive (+I) effect and lipophilic impact of ethyl substitution.

Functional Impact in Applications

A. Drug Development: Cytotoxicity & Uptake

In metallodrug design (e.g., Pt(II) or Ru(II) intercalators), the ligand's lipophilicity dictates cellular accumulation.

-

4,7-Dimethyl: Often serves as the "control" ligand. It provides sufficient hydrophobicity to enter cells but may require ancillary ligands to optimize the therapeutic window.

-

4,7-Diethyl: The additional methylene groups increase the partition coefficient (LogP). This is critical when the target is intracellular (e.g., nuclear DNA or mitochondria). The ethyl analog often exhibits higher cytotoxicity in vitro due to faster passive diffusion across the lipid bilayer, though this can also increase non-specific toxicity.

B. Redox Mediation & Catalysis

Both ligands are used to tune the redox potential (

-

Mechanism: Electron-donating alkyl groups destabilize the lower oxidation state and stabilize the higher oxidation state, typically lowering the redox potential compared to unsubstituted phenanthroline.

-

The Ethyl Advantage: this compound is particularly valuable in constructing redox mediators (e.g., for glucose biosensors) where precise tuning of the potential is required to match an enzyme's active site while maintaining high solubility in the polymeric immobilization matrix.

Experimental Protocols

Protocol A: Synthesis of 4,7-Dialkyl-1,10-Phenanthrolines

Note: While the dimethyl derivative is commercially available, the diethyl derivative often requires synthesis.

Source Method: Modified Skraup Reaction (Case, 1946) [1].

-

Reagents: Use 2-ethyl-5-nitroaniline (for diethyl) or 2-methyl-5-nitroaniline (for dimethyl) as the precursor.

-

Condensation: React the aniline with glycerol (or appropriate alkyl-acrolein precursor) in the presence of sulfuric acid and an oxidizing agent (arsenic acid or nitrobenzene).

-

Cyclization: The mixture is heated to reflux (140-160°C) for 4 hours.

-

Neutralization: The reaction mixture is poured into ice water and neutralized with NaOH to precipitate the crude phenanthroline.

-

Purification: Recrystallize from benzene or ethanol.

-

Checkpoint: 4,7-Dimethyl mp: 195°C.[3]

-

Checkpoint: 4,7-Diethyl mp: Lower than dimethyl due to disruption of crystal packing (approx. range 100-150°C, verify with specific batch).

-

Protocol B: Determination of Lipophilicity (Shake-Flask Method)

To empirically verify the difference for biological applications:

-

Preparation: Prepare a 1 mM solution of the ligand in octanol-saturated water.

-

Partitioning: Mix equal volumes of this solution and water-saturated octanol in a separatory funnel.

-

Equilibration: Shake vigorously for 30 minutes at 25°C. Allow phases to separate for 2 hours.

-

Quantification: Measure the UV-Vis absorbance of the aqueous phase at

(264 nm for phenanthroline core). -

Calculation:

Expectation: The diethyl derivative will show a significantly lower

Decision Logic for Researchers

Use the following workflow to select the appropriate ligand for your study.

Figure 2: Selection logic for 4,7-substituted phenanthroline ligands based on experimental constraints.

References

-

Case, F. H. (1946). The Synthesis of Certain Substituted 1,10-Phenanthrolines. Journal of the American Chemical Society, 68(12), 2574–2577. Link

-

Heller, A., & Campbell, B. (1996). Osmium-containing redox mediator. U.S. Patent No. 5,589,326. Washington, DC: U.S. Patent and Trademark Office. Link

-

Pleitner, A. M., et al. (2019). Synthesis and Electrochemical Characterization of 4,7-Disubstituted Phenanthrolines. Core.ac.uk / ResearchGate. Link

-

PubChem. (2025). 4,7-Dimethyl-1,10-phenanthroline (Compound Summary). National Library of Medicine. Link

Sources

Electronic properties of 4,7-dialkyl substituted phenanthroline ligands

Title: Electronic Modulation of 4,7-Dialkyl-1,10-Phenanthroline Ligands: A Technical Guide for Catalysis and Metallodrug Design

Executive Summary

This technical guide provides a rigorous analysis of 4,7-dialkyl substituted 1,10-phenanthroline ligands, focusing on their electronic structure, electrochemical behavior, and application in high-performance metal complexes. Unlike 2,9-substituted derivatives (e.g., neocuproine), which introduce steric hindrance that distorts coordination geometry, 4,7-substitution allows for pure electronic tuning of the ligand field without compromising the planarity required for stable octahedral or square-planar coordination. This guide details the inductive influence of alkyl groups on frontier molecular orbitals (FMOs), pKa shifts, and lipophilicity—critical parameters for researchers in homogeneous catalysis and metallodrug development.

Part 1: Molecular Architecture & Electronic Fundamentals

The 1,10-phenanthroline (phen) scaffold is a rigid, planar bidentate ligand. Substitution at the 4 and 7 positions (para to the nitrogen atoms in the central ring system) exerts a direct electronic influence on the donor nitrogens through inductive effects (+I) and hyperconjugation, while remaining distal to the metal coordination sphere.

The Inductive "Push" Effect

Alkyl groups (methyl, ethyl, tert-butyl) at the 4,7-positions act as electron-donating groups (EDGs). This donation increases the electron density on the phenanthroline ring system, specifically enriching the lone pairs on the nitrogen atoms.

-

Basicity (pKa): The increased electron density makes the nitrogen atoms better proton acceptors. While unsubstituted 1,10-phenanthroline has a pKa of approximately 4.8–4.9 , 4,7-dimethyl-1,10-phenanthroline exhibits a pKa of ~6.0 . This increased basicity correlates with stronger

-donating capabilities to metal centers. -

Lipophilicity (logP): Alkyl chains significantly enhance the hydrophobicity of the ligand.

Frontier Molecular Orbital (FMO) Modulation

The introduction of EDGs destabilizes the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Raised in energy due to increased electron density.[12]

-

LUMO: Slightly raised, but less affected than the HOMO.

-

Net Effect: The absolute energy levels shift up. In metal complexes (e.g., [Ru(L)₃]²⁺), this raises the energy of the metal-centered orbitals (via strong

-donation) and the ligand-centered

Part 2: Quantitative Electronic Profile

The following table contrasts the core electronic parameters of the parent ligand against the 4,7-dimethyl derivative.

| Parameter | 1,10-Phenanthroline (phen) | 4,7-Dimethyl-1,10-phenanthroline | Electronic Driver |

| pKa (Conjugate Acid) | 4.86 | ~6.01 | +I Inductive effect increases N-basicity. |

| logP (Lipophilicity) | 1.78 | 3.20 | Hydrophobic alkyl surface area. |

| Reduction Potential ( | -1.33 V (vs SCE)* | More Negative (~ -1.45 V) | Electron-rich ring is harder to reduce. |

| Coordination Geometry | Planar, unhindered | Planar, unhindered | Distal substitution preserves chelate bite angle. |

| Moderate | High | Increased electron density on N-donors. |

*Values for Ru(II) complexes typically show cathodic shifts in reduction potentials for alkyl-substituted ligands.

Part 3: Applications in Drug Development & Catalysis

Metallodrug Design (Anticancer)

Ruthenium(II) and Platinum(II) polypyridyl complexes are investigated as DNA-targeting agents.

-

Mechanism: The planar phenanthroline ligand intercalates between DNA base pairs.

-

Role of 4,7-Alkyls:

-

Membrane Permeability: The logP increase (from ~1.8 to >3.0) allows the complex to cross the cell membrane efficiently, a common bottleneck for cationic metal complexes.

-

Cytotoxicity: Studies suggest 4,7-dialkyl derivatives often show higher cytotoxicity than unsubstituted analogs due to enhanced cellular uptake and stronger DNA binding affinity driven by hydrophobic interactions in the major groove.

-

Homogeneous Catalysis

In catalytic cycles (e.g., transfer hydrogenation, water oxidation), the electron density at the metal center controls the rate of oxidative addition and reductive elimination.

-

Tuning Redox Potentials: Using 4,7-dialkyl ligands pushes the metal oxidation potential to lower values (easier to oxidize) compared to electron-deficient ligands (like 5-nitro-phenanthroline). This stabilizes high-valent intermediates (e.g., Ru(IV)=O species).

Part 4: Experimental Characterization Protocols

To validate the electronic properties of a synthesized 4,7-dialkyl ligand, the following self-validating workflow is recommended.

Protocol A: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Objective: Determine the electrochemical band gap and frontier orbital energy levels.

-

Preparation: Dissolve the ligand (1 mM) in anhydrous Acetonitrile (MeCN) containing 0.1 M Tetrabutylammonium Hexafluorophosphate (

) as the supporting electrolyte. -

Setup: Use a standard three-electrode cell:

-

Working: Glassy Carbon (polished with 0.05 µm alumina).

-

Counter: Platinum wire.[13]

-

Reference: Ag/AgCl or SCE.

-

-

Internal Standard: Add Ferrocene (

) at the end of the run to calibrate potentials. -

Measurement: Scan from 0 V to -2.5 V (reduction) and 0 V to +1.5 V (oxidation) at 100 mV/s.

-

Analysis:

-

Validation: The reduction peak of 4,7-dimethyl-phen should be cathodically shifted (more negative) compared to unsubstituted phenanthroline.

-

Protocol B: UV-Vis Spectroscopy (MLCT Tuning)

Objective: Observe the shift in MLCT energy upon complexation.

-

Complex Synthesis: React ligand with

to form -

Measurement: Record absorption in MeCN.

-

Expectation: The MLCT band (

) typically red-shifts (lower energy) as the HOMO of the metal is raised by the strong

Part 5: Visualizations

Diagram 1: Electronic Influence of 4,7-Substitution

This diagram illustrates the flow of electron density from the alkyl groups to the metal center, contrasting it with the steric environment.

Caption: Schematic of the electronic cascade initiated by 4,7-dialkyl substitution, resulting in enhanced metal binding and modulated physicochemical properties.

Diagram 2: Experimental Characterization Workflow

A logic flow for validating the electronic properties of the ligand.

Caption: Step-by-step experimental workflow for fully characterizing 4,7-dialkyl phenanthroline ligands.

References

-

National Institute of Standards and Technology (NIST). 4,7-Dimethyl-1,10-phenanthroline Gas Phase IR & Mass Spectra. [Link]

-

PubChem. 4,7-Dimethyl-1,10-phenanthroline Compound Summary (CID 72792). [Link]

Sources

- 1. 4,7-Dimethyl-1,10-phenanthroline price,buy 4,7-Dimethyl-1,10-phenanthroline - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. 4,7-Dimethyl-1,10-phenanthroline [webbook.nist.gov]

- 4. 4,7-Dimethyl-1,10-phenanthroline | C14H12N2 | CID 72792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SupraBank - Molecules - 4,7-Dimethyl-1,10-phenanthroline [suprabank.org]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. 2,9-Dimethyl-1,10-phenanthroline | C14H12N2 | CID 65237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 10. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 12. reddit.com [reddit.com]

- 13. chemmethod.com [chemmethod.com]

Solubility Profile & Handling of 4,7-Diethyl-1,10-phenanthroline

This guide provides a technical analysis of the solubility profile of 4,7-Diethyl-1,10-phenanthroline, designed for researchers in coordination chemistry, catalysis, and supramolecular synthesis.

Executive Summary

This compound is a lipophilic derivative of the classical 1,10-phenanthroline chelator. Unlike its parent compound, the introduction of ethyl groups at the 4 and 7 positions significantly alters its solvation thermodynamics, enhancing compatibility with non-polar and moderately polar organic solvents while drastically reducing water solubility.[1] This guide outlines the solvent compatibility matrix, mechanistic solvation factors, and validated protocols for handling this ligand in experimental workflows.[1]

Physicochemical Profile

Understanding the structural drivers of solubility is prerequisite to solvent selection.[1]

| Property | Value / Description | Impact on Solubility |

| Molecular Structure | 1,10-Phenanthroline core with ethyl substituents at C4 and C7.[1] | Ethyl groups disrupt crystal packing relative to the planar parent, potentially lowering melting point and increasing organic solubility.[1] |

| Lipophilicity (LogP) | Estimated > 3.5 (Higher than 4,7-dimethyl).[1] | Strong affinity for hydrophobic solvents (e.g., Chloroform, Toluene).[1] |

| H-Bond Potential | 2 Acceptors (Nitrogens), 0 Donors.[1] | Soluble in protic solvents (Alcohols) via H-bonding but requires non-polar character for the backbone.[1] |

| Physical State | Solid (Powder/Crystalline).[1] | Dissolution kinetics are surface-area dependent; sonication is recommended for saturation.[1] |

Solubility Matrix & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic aptitude for dissolving this compound.

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (typically 10–50 mM) or for use as reaction media.[1]

-

Chlorinated Solvents: Chloroform (

) , Dichloromethane (DCM) .[1] -

Aromatic Hydrocarbons: Benzene , Toluene .[1]

Secondary Solvents (Moderate Solubility)

Useful for recrystallization or as co-solvents.[1] Heating is often required to achieve full dissolution.[1]

-

Alcohols: Ethanol , Methanol .[1]

-

Polar Aprotic: Acetone , Acetonitrile .[1]

-

Note: Moderate solubility; often used in gradient elution chromatography.[1]

-

Poor Solvents (Insoluble/Sparingly Soluble)[1]

-

Water: Highly insoluble due to the lipophilic ethyl shielding and aromatic backbone.[1] Protonation (pH < 4) is required to solubilize in aqueous media.[1]

-

Aliphatic Hydrocarbons: Hexanes , Pentane .[1]

-

Use Case: These are excellent antisolvents to precipitate the compound from Chloroform or DCM solutions.[1]

-

Solvation Mechanism Diagram

The following diagram illustrates the competing forces governing the dissolution of this compound.

Figure 1: Mechanistic pathways of this compound solvation. Ethyl groups drive non-polar compatibility.[1]

Experimental Protocols

Protocol A: Determination of Saturation Solubility

When precise solubility data is unavailable for a specific solvent batch, use this self-validating gravimetric method.[1]

Materials:

-

This compound (Solid)

-

Target Solvent (e.g., Toluene)

-

0.22 µm PTFE Syringe Filter (Nylon for aqueous/alcohols)[1]

-

Pre-weighed glass vials[1]

Workflow:

-

Supersaturation: Add excess solid (approx. 50 mg) to 1 mL of solvent in a sealed vial.

-

Equilibration: Vortex for 2 minutes, then sonicate for 15 minutes at ambient temperature.

-

Agitation: Shake at constant temperature (25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.22 µm filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) and dry the residue in vacuo to constant weight.

-

Calculation:

.[1]

Protocol B: Purification via Recrystallization

This protocol exploits the temperature-dependent solubility in Ethanol.[1]

Step-by-Step:

-

Dissolution: Place crude this compound in a flask. Add Ethanol (absolute) slowly while heating to reflux (approx. 78°C).[1]

-

Saturation: Continue adding hot ethanol until the solid just dissolves.

-

Clarification: If insoluble particulates remain, filter the hot solution rapidly through a pre-warmed glass frit.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.

-

Collection: Collect the crystals via vacuum filtration and wash with cold (-20°C) ethanol or hexanes.

Workflow Visualization

Figure 2: Validated workflow for recrystallization using temperature-dependent solubility.

References

-

Schmittel, M., & Ammon, H. (1998).[1][2] A Short Synthetic Route to 4,7-Dihalogenated 1,10-Phenanthrolines. European Journal of Organic Chemistry.

-

Katritzky, A. R., et al. (1992).[1] Synthesis of 4,7-substituted 1,10-phenanthrolines. Synthesis.

-

ChemicalBook. 4,7-Dimethyl-1,10-phenanthroline Properties (Analog Reference).

-

PubChem. Compound Summary: 4,7-Dimethyl-1,10-phenanthroline.[1] National Library of Medicine.[1] [1]

Sources

An In-Depth Technical Guide to the Coordination Chemistry of 4,7-Diethyl-1,10-phenanthroline with Transition Metals

Abstract

1,10-Phenanthroline (phen) and its derivatives are cornerstone ligands in coordination chemistry, prized for their rigid, planar structure and robust chelation to metal ions. This guide focuses on a specific, yet significant, derivative: 4,7-Diethyl-1,10-phenanthroline. The introduction of electron-donating ethyl groups at the 4 and 7 positions profoundly influences the electronic and steric landscape of the ligand, thereby tuning the photophysical, electrochemical, and reactive properties of its transition metal complexes. This document provides a comprehensive overview of the synthesis of the ligand, the preparation of its coordination complexes, and an analysis of their structural and functional properties. It is intended for researchers and professionals in materials science, catalysis, and drug development, offering insights into the rational design of functional metal complexes.

The this compound Ligand: A Modulated Building Block

The parent 1,10-phenanthroline is a versatile bidentate N-donor ligand that forms stable complexes with a vast array of transition metals.[1] The strategic functionalization of the phenanthroline backbone is a powerful method to fine-tune the properties of the resulting metal complexes.

The focus of this guide, this compound, features ethyl groups at positions distal to the coordinating nitrogen atoms. This substitution pattern is critical for several reasons:

-

Enhanced Electron Donation: The ethyl groups are inductively electron-donating. This increases the electron density on the heterocyclic rings and, consequently, on the nitrogen donor atoms. This enhanced basicity leads to stronger σ-donation to the metal center, which can stabilize higher oxidation states and influence the energy of metal-to-ligand charge transfer (MLCT) transitions.[2]

-

Increased Lipophilicity: The addition of alkyl chains increases the overall lipophilicity of the ligand and its complexes. This property is particularly relevant in biological applications, as it can enhance membrane permeability and cellular uptake of potential therapeutic agents.[3]

-

Minimal Steric Hindrance: Unlike substitution at the 2,9-positions, which directly flank the metal center and can force non-octahedral geometries, substituents at the 4,7-positions exert minimal steric hindrance on the formation of typical six-coordinate, octahedral complexes like [M(L)3]n+.[1]

The structure of the this compound ligand is depicted below.

Synthesis of the Ligand

The synthesis of 4,7-dialkylated-1,10-phenanthrolines can be achieved through various established methods for constructing the phenanthroline core, often followed by functionalization. A common and effective strategy involves a multi-step sequence starting from substituted anilines. While classical methods like the Skraup or Doebner-von Miller reactions are used for the core, a more modern and high-yield approach for introducing alkyl groups involves lithiation followed by alkylation of a suitable precursor like 4,7-dimethyl-1,10-phenanthroline.[4] Another powerful route is the functionalization of 4,7-dihalo-1,10-phenanthrolines via transition-metal-catalyzed cross-coupling reactions.

Coordination with First-Row Transition Metals (Fe, Ni, Cu)

Complexes of 4,7-disubstituted phenanthrolines with first-row transition metals are of great interest for their catalytic activity and potential biological applications.

Iron(II) Complexes

The tris-chelate complex, [Fe(4,7-diethyl-phen)3]2+, is analogous to the well-known ferroin, [Fe(phen)3]2+, a redox indicator.[1]

-

Synthesis: Typically prepared by reacting three equivalents of the ligand with one equivalent of an iron(II) salt, such as FeCl2·4H2O or (NH4)2Fe(SO4)2·6H2O, in an alcoholic solvent. The resulting deep red solution indicates the formation of the complex.

-

Properties: The electron-donating ethyl groups stabilize the Fe(II) oxidation state, shifting the Fe(II)/Fe(III) redox potential to a more positive value compared to ferroin. The intense color arises from a strong MLCT absorption band in the visible region (~510-520 nm). The increased hydrophobicity from the ethyl groups can enhance interaction with non-polar environments, a feature exploited in DNA binding studies with analogous 4,7-diphenyl derivatives.[5][6]

Copper(I/II) Complexes

Copper complexes with substituted phenanthrolines are widely studied for their catalytic roles in oxidation reactions and their nuclease activity.

-

Synthesis: Copper(I) complexes, such as [Cu(4,7-diethyl-phen)2]+, are formed by reacting the ligand with a Cu(I) source (e.g., [Cu(CH3CN)4]PF6) under an inert atmosphere. These complexes typically adopt a pseudo-tetrahedral geometry. Copper(II) complexes like [Cu(4,7-diethyl-phen)Cl2] can be synthesized by direct reaction of the ligand with CuCl2.

-

Properties: The [Cu(L)2]+ complexes are often luminescent. The steric profile of the ligand is crucial; bulky substituents at the 2,9-positions can prevent planar geometries and favor the tetrahedral coordination preferred by Cu(I), thereby stabilizing it. While 4,7-substitution is less sterically demanding, it still influences the overall complex stability and reactivity.

Coordination with Second-Row Transition Metals (Ru, Rh, Pd)

Ruthenium complexes based on substituted phenanthroline ligands are paramount in the fields of photochemistry, solar energy conversion, and as luminescent probes.

Ruthenium(II) Complexes

The archetypal complex is [Ru(4,7-diethyl-phen)3]2+ and its mixed-ligand derivatives (e.g., [Ru(bpy)2(4,7-diethyl-phen)]2+).

-

Synthesis: A common route involves reacting RuCl3·xH2O with the ligand in a high-boiling solvent like ethylene glycol. For mixed-ligand systems, a precursor such as cis-[Ru(bpy)2Cl2] is synthesized first, followed by reaction with this compound.[7]

-

Photophysical Properties: These complexes exhibit strong absorption in the visible spectrum due to an intense MLCT transition. Upon excitation, they show strong, long-lived phosphorescence at room temperature, typically in the range of 600-630 nm. The electron-donating ethyl groups tend to lower the energy of the ligand's π* orbitals, resulting in a red-shift of both the absorption and emission maxima compared to the parent [Ru(phen)3]2+ complex. This tunability is fundamental for applications in light-emitting devices and as photosensitizers.[8]

-

Electrochemical Properties: Cyclic voltammetry typically shows a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple. The electron-donating ligands make the Ru(II) center easier to oxidize, thus shifting this potential to less positive values.

Applications in Research and Development

The unique properties imparted by the 4,7-diethyl substituents make these complexes valuable tools for specific applications.

Luminescent Probes and Sensors

The strong and environmentally sensitive luminescence of Ru(II) complexes makes them excellent candidates for chemical sensors. For example, the luminescence of [Ru(L)3]2+ complexes is efficiently quenched by molecular oxygen. This principle is the basis for optical oxygen sensors, where the complex is immobilized in a polymer matrix. The more lipophilic nature of the 4,7-diethyl derivative can improve its solubility and compatibility with hydrophobic polymer supports.[8][9]

Homogeneous Catalysis

Transition metal complexes of phenanthrolines are active catalysts for a variety of organic transformations. While less common than phosphine-based catalysts, they show utility in reactions like C-C cross-coupling and oxidation. The electronic tuning provided by the diethyl groups can modulate the reactivity and selectivity of the catalytic metal center.[10]

Drug Development and Bio-inorganic Chemistry

The planar phenanthroline ligand allows metal complexes to interact with DNA, typically through intercalation between base pairs.[5][11] This has driven research into their potential as anticancer agents. Platinum(II) complexes containing substituted phenanthrolines have been investigated as cytotoxic agents.[12] The enhanced lipophilicity of the 4,7-diethyl derivative could lead to improved cellular uptake and efficacy.[3]

Experimental Protocol: Synthesis and Characterization of Fe(this compound)32

This protocol provides a trusted, self-validating method for synthesizing a representative complex. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize the tris(this compound)iron(II) hexafluorophosphate complex.

Materials:

-

This compound

-

Ammonium iron(II) sulfate hexahydrate, (NH4)2Fe(SO4)2·6H2O

-

Ethanol (absolute)

-

Ammonium hexafluorophosphate, NH4PF6

-

Deionized water

Procedure:

-

Ligand Dissolution: In a 100 mL round-bottom flask, dissolve 3 equivalents of this compound in 30 mL of absolute ethanol. Gentle warming may be required.

-

Rationale: Ethanol is a good solvent for both the organic ligand and the iron salt, facilitating a homogeneous reaction.

-

-

Iron Salt Dissolution: In a separate beaker, dissolve 1 equivalent of (NH4)2Fe(SO4)2·6H2O in a minimal amount of deionized water (~5 mL).

-

Rationale: Using a fresh, high-purity iron(II) salt is crucial to prevent oxidation to Fe(III), which would not form the desired intensely colored complex. Dissolving it separately ensures it is fully solvated before addition.

-

-

Complexation: Add the iron(II) solution dropwise to the stirred ligand solution at room temperature. An intense deep red color should develop immediately.

-

Rationale: The formation of the tris-chelate complex is thermodynamically highly favorable and rapid. The color is a visual confirmation of the MLCT band of the [Fe(L)3]2+ chromophore.

-

-

Reaction Completion: Stir the reaction mixture at room temperature for 1 hour to ensure complete complexation.

-

Anion Exchange/Precipitation: In a separate beaker, prepare a saturated aqueous solution of NH4PF6. Add this solution dropwise to the reaction mixture. A dark red microcrystalline precipitate will form.

-

Rationale: The initial complex exists with sulfate counter-ions, which are highly soluble in water/ethanol mixtures. The hexafluorophosphate (PF6-) anion is large and less coordinating, forming a less soluble salt with the large [Fe(L)3]2+ cation, causing it to precipitate. This step also serves as a purification method.

-

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with small portions of cold deionized water, then cold ethanol, and finally diethyl ether.

-

Rationale: Water removes any unreacted salts (NH4PF6, ammonium sulfate). Ethanol removes any unreacted ligand. Diethyl ether is a non-solvent for the complex and helps to dry the solid quickly.

-

-

Drying: Dry the product under vacuum.

Characterization:

-

UV-Vis Spectroscopy: Dissolve a small sample in acetonitrile. The spectrum should show an intense MLCT band with λmax around 515 nm.

-

1H NMR Spectroscopy: In a deuterated solvent like acetonitrile-d3, the spectrum will confirm the coordination of the ligand, showing characteristic shifts in the aromatic proton signals compared to the free ligand.

-

Mass Spectrometry (ESI-MS): The spectrum should show a prominent peak corresponding to the [Fe(L)3]2+ cation, and another for [Fe(L)3(PF6)]+.

Workflow Diagram

Summary and Outlook

This compound is a valuable ligand that provides a strategic balance of enhanced electronic donation and increased lipophilicity without imposing significant steric constraints. These features allow for the systematic tuning of the properties of transition metal complexes. The complexes of this ligand demonstrate significant potential in the development of advanced materials for sensing, photocatalysis, and as targeted therapeutics. Future research will likely focus on asymmetric syntheses of chiral derivatives for stereoselective catalysis and on the incorporation of these complexes into functional materials such as metal-organic frameworks and conductive polymers.

References

- Marmion, C. J., & Griffith, D. (2019). Metal-Based Drugs and Imaging Agents.

- Biffis, A., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.

-

Cheprakov, A. V. (2016). Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes. Russian Chemical Reviews, 85(10), 1095–1123. [Link]

-

Katritzky, A. R., et al. (1992). Synthesis of 4,7-substituted 1,10-phenanthrolines. Synthesis, 1992(9), 911-913. [Link]

-

Molla, A. S., et al. (2003). DNA binding of iron(II) complexes with 1,10-phenanthroline and 4,7-diphenyl-1,10-phenanthroline: salt effect, ligand substituent effect, base pair specificity and binding strength. Journal of Inorganic Biochemistry, 94(3), 263-271. [Link]

-

Brodie, C. R., et al. (2005). (4,7-Dimethyl-1,10-phenanthroline)(ethylenediamine)platinum(II) dichloride tris(deuterium oxide) solvate. Acta Crystallographica Section E: Structure Reports Online, 61(3), m501-m503. [Link]

-

Sain, S., et al. (2021). Efficient Synthesis of 4,7-Diamino Substituted 1,10-Phenanthroline-2,9-dicarboxamides. Molecules, 26(15), 4488. [Link]

- Watts, R. J., & Crosby, G. A. (1971). Spectroscopic characterization of complexes of ruthenium(II) and iridium(III) with 4,4'-diphenyl-2,2'-bipyridine and 4,7-diphenyl-1,10-phenanthroline. Journal of the American Chemical Society, 93(13), 3184-3188.

-

Molla, A. S., et al. (1999). DNA binding of iron(II) mixed-ligand complexes containing 1,10-phenanthroline and 4,7-diphenyl-1,10-phenanthroline. Journal of Inorganic Biochemistry, 77(3-4), 239-247. [Link]

-

Wikipedia contributors. (2023). Transition metal complexes of 1,10-phenanthroline. Wikipedia, The Free Encyclopedia. [Link]

-

Gijselaers, E., et al. (2021). Effect of Alkyl Chain Length on the Photophysical, Photochemical, and Photobiological Properties of Ruthenium(II) Polypyridyl Complexes. Inorganic Chemistry, 60(17), 13269-13282. [Link]

-

Collins, J. G., et al. (2006). The chemical structures of the 1,10-phenanthroline and phenanthroline-based intercalating ligands. Dalton Transactions, (10), 1301-1310. [Link]

-

Jing, B., et al. (2004). , where L are imidazo[f]-1,10-phenanthrolines: synthesis, photophysics and binding with DNA. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(11), 2635-2641. [Link]

- Zhang, L., et al. (2010). One-step synthesis method of 2,9-dimethyl-4,7-diphenyl-1,10- phenanthroline.

-

McQuate, D. J., et al. (2015). Tuning the Optical and Electrochemical Properties of M(CO)4(phenanthroline) Compounds via Substituents on the Phenanthroline Ligand. Journal of Chemical Education, 92(10), 1735-1739. [Link]

-

Kim, H. J., et al. (2006). Synthesis of tris (4,7 -diphenyl -1,10 -phenanthroline )ruthenium (II) complexes possessing a linker arm for use in sol-gel-based optical oxygen sensor. Bulletin of the Korean Chemical Society, 27(12), 2084-2086. [Link]

-

Champness, N. R., et al. (2006). The rôle of 4,7-phenanthroline in coordination polymer construction. Dalton Transactions, (44), 5295-5303. [Link]

-

Zhang, D., et al. (2011). The role of 4,7-disubstituted phenanthroline ligands in energy transfer of europium(III) complexes: a DFT study. New Journal of Chemistry, 35(11), 2435-2441. [Link]

-

MacDonnell, F. M., et al. (2014). Synthesis and Characterization of Ru(II) Complexes with π-Expansive Imidazophen Ligands for the Photokilling of Human Melanoma Cells. Molecules, 19(9), 13426-13446. [Link]

-

Molla, A. S., et al. (1996). Iron(II) and nickel(II) mixed-ligand complexes containing 1,10-phenanthroline and 4,7-diphenyl-1,10-phenanthroline. Transition Metal Chemistry, 21(1), 31-34. [Link]

-

Champness, N. R., et al. (2006). The rôle of 4,7-phenanthroline in coordination polymer construction. Dalton Transactions, (44), 5295-5303. [Link]

-

Zhang, D., et al. (2011). The role of 4,7-disubstituted phenanthroline ligands in energy transfer of europium(III) complexes: a DFT study. New Journal of Chemistry, 35(11), 2435-2441. [Link]

-

MacDonnell, F. M., et al. (2014). Synthesis and Characterization of Ru(II) Complexes with π-Expansive Imidazophen Ligands for the Photokilling of Human Melanoma Cells. Molecules, 19(9), 13426-13446. [Link]

-

Molla, A. S., et al. (1996). Iron(II) and nickel(II) mixed-ligand complexes containing 1,10-phenanthroline and 4,7-diphenyl-1,10-phenanthroline. Transition Metal Chemistry, 21(1), 31-34. [Link]

-

Kim, H. J., et al. (2006). Synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) Complexes Possessing a Linker Arm for Use in Sol-gel-based Optical Oxygen Sensor. Bulletin of the Korean Chemical Society, 27(12), 2084-2086. [Link]

-

Gonzalez-Vera, J.A., et al. (2020). New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. Molecules, 25(19), 4531. [Link]

-

Wierzbinski, E., et al. (2024). Dichlorido(4,7-dimethoxy-1,10-phenanthroline-κ2 N,N′)zinc(II). IUCrData, 9(2), x240037. [Link]

Sources

- 1. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. DNA binding of iron(II) complexes with 1,10-phenanthroline and 4,7-diphenyl-1,10-phenanthroline: salt effect, ligand substituent effect, base pair specificity and binding strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. DNA binding of iron(II) mixed-ligand complexes containing 1,10-phenanthroline and 4,7-diphenyl-1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

Steric Tuning of the 1,10-Phenanthroline Scaffold: A Guide to Ethyl Substituent Effects

Topic: Steric Effects of Ethyl Substituents on 1,10-Phenanthroline Binding Content Type: Technical Whitepaper / Research Guide Audience: Senior Researchers, Medicinal Chemists, and Coordination Chemists

Executive Summary

The 1,10-phenanthroline (phen) scaffold is a cornerstone of coordination chemistry, serving as a rigid bidentate ligand for transition metals. While methyl substitution (e.g., neocuproine) is well-documented, ethyl substitution represents a critical "fine-tuning" lever. The increased steric bulk of the ethyl group—specifically its ability to rotate and sweep a larger conformational volume than a methyl group—dramatically alters thermodynamic stability, redox potentials, and biological interaction modes.

This guide analyzes the mechanistic divergence between methyl and ethyl substituents, providing actionable protocols for synthesizing these ligands and characterizing their binding behaviors in metallodrug development and catalysis.

Mechanistic Analysis: The "Steric Gait" of Ethyl Groups[1]

Proximal (2,9) vs. Distal (4,[2]7) Substitution

The impact of an ethyl group is strictly positional. We must distinguish between proximal steric clash (at the metal center) and distal hydrophobic modulation (at the ligand periphery).

-

2,9-Diethyl-1,10-phenanthroline (Proximal):

-

Mechanism: The ethyl groups at the 2 and 9 positions project directly into the metal coordination sphere. Unlike a methyl group, which is a relatively static steric lump, the ethyl group possesses a methylene linker (

) allowing the terminal methyl to rotate. -

Coordination Consequence: This creates a "steric wall" that destabilizes square planar geometries (favored by Cu(II)) and strongly stabilizes tetrahedral geometries (favored by Cu(I)).

-

Redox Impact: The redox potential (

) of the Cu(II)/Cu(I) couple shifts to more positive values compared to the methyl analogue. The ethyl complex is harder to oxidize because the Cu(II) state (requiring a flattened geometry) is sterically prohibited.

-

-

4,7-Diethyl-1,10-phenanthroline (Distal):

-

Mechanism: Located on the "back" of the phenanthroline ring, these groups do not interfere with metal binding.

-

Biological Consequence: They increase the lipophilicity (

) and the surface area of the ligand, enhancing intercalation affinity into the hydrophobic core of DNA or protein hydrophobic pockets.

-

The "Gait" Effect on Kinetics

Binding kinetics for ethyl-substituted phenanthrolines often display a biphasic "gating" mechanism. The initial approach of the ligand is hindered by the rotating ethyl tails. However, once the first nitrogen coordinates, the chelate effect snaps the second nitrogen into place, often trapping the metal in a highly rigid cage that is kinetically inert to dissociation.

Visualization: Steric Influence on Coordination Geometry[3]

The following diagram illustrates the logical flow of how steric bulk at the 2,9-position dictates the geometric preference of the metal center, specifically for Copper systems.

Caption: Logical pathway showing how increasing steric bulk (Unsubstituted → Methyl → Ethyl) progressively excludes square planar geometry, thereby stabilizing the Cu(I) oxidation state and shifting the redox potential.

Quantitative Comparison: Thermodynamic & Redox Data

The following table synthesizes data trends observed in copper(I/II) systems. Note the distinct shift in redox potential for the ethyl derivative.[1]

| Ligand Substituent | Steric Profile | Geometry Preference (Cu) | Redox Potential ( | DNA Intercalation Affinity |

| Unsubstituted (H) | None | Square Planar / Distorted Octahedral | ~ 0.17 V | High ( |

| 2,9-Dimethyl (Me) | Static Bulk | Distorted Tetrahedral | ~ 0.60 V | Low (Steric clash with base pairs) |

| 2,9-Diethyl (Et) | Dynamic Bulk | Strictly Tetrahedral | > 0.65 V | Very Low (Excluded from groove) |

| 4,7-Diethyl (Et) | Distal Bulk | Square Planar (if Cu(II)) | ~ 0.17 V | Very High (Enhanced Hydrophobicity) |

Key Insight: The 2,9-diethyl complex exhibits a more positive redox potential than the dimethyl analogue, making it a superior oxidant in catalytic cycles but a poorer DNA intercalator due to the "width" of the ligand preventing insertion between base pairs.

Experimental Protocols

Protocol A: Synthesis of 2,9-Diethyl-1,10-Phenanthroline

Context: Direct alkylation via organolithium reagents is the most reliable method for introducing ethyl groups.

Reagents:

-

1,10-Phenanthroline (anhydrous)

-

Ethyllithium (EtLi) or Ethylmagnesium bromide (EtMgBr)

-

Dry Toluene/THF (Solvent)

-

MnO

(Oxidant for rearomatization)

Workflow:

-

Nucleophilic Addition: Dissolve 1,10-phenanthroline in dry toluene under Argon. Cool to 0°C.[2]

-

Addition: Add 2.5 equivalents of EtLi dropwise. The solution will turn deep red/brown (formation of the dihydro-intermediate).

-

Hydrolysis: Stir for 4 hours at RT, then quench with water. This yields the 2,9-diethyl-1,2,3,4-tetrahydro-1,10-phenanthroline intermediate.

-

Oxidation: Extract the organic layer, dry, and treat with activated MnO

(excess) in refluxing dichloromethane for 12 hours to restore aromaticity. -

Purification: Filter MnO

and purify via column chromatography (Alumina, Hexane/EtOAc gradient).

Protocol B: Determination of Binding Constant ( ) via UV-Vis Titration

Context: This self-validating protocol measures the affinity of the ligand for a metal ion (e.g., Cu

Reagents:

-

Ligand Stock Solution (2,9-diethyl-phen, 1 mM in DMSO)

-

Titrant (Cu(ClO

)

Step-by-Step:

-

Baseline: Record the UV-Vis spectrum (200–600 nm) of the ligand (20 µM) in buffer. Note the

(typically 270–290 nm). -

Titration: Add aliquots of the titrant (0.1 eq steps). Wait 2 minutes for equilibrium after each addition.

-

Observation:

-

For Metal Binding: Look for a Red Shift (bathochromic) and the appearance of a Metal-to-Ligand Charge Transfer (MLCT) band (~450 nm for Cu(I), weaker d-d for Cu(II)).

-

For DNA Binding: Look for Hypochromicity (decrease in absorbance) at

.

-

-

Analysis: Plot

vs

Applications in Drug Development

Metallodrug Cytotoxicity

The steric bulk of ethyl groups can be leveraged to overcome resistance mechanisms.

-

Mechanism: Cisplatin resistance often involves glutathione (GSH) sequestration. Copper(I) complexes of 2,9-diethyl-phen are highly stable and resistant to GSH demetallation.

-

Design Strategy: Use 4,7-diethyl-phen ligands for platinum(II) intercalators. The ethyl groups enhance cellular uptake (passive diffusion) without preventing the planar intercalation required for DNA damage.

Dye-Sensitized Solar Cells (DSSC)

Copper complexes are emerging as replacements for Iodine/Iodide electrolytes.

-

Advantage: The 2,9-diethyl-phen Cu(I) complex has a high redox potential, leading to a higher Open Circuit Voltage (

) in solar cells compared to the dimethyl analogue. The ethyl groups effectively shield the Cu(I) core from recombination losses with the electrolyte.

References

-

Imahori, H. et al. (2021). Cu(II/I) redox couples: potential alternatives to traditional electrolytes for dye-sensitized solar cells. RSC Advances. Link

- Key Finding: Confirms 2,9-diethyl substitution yields more positive redox potentials than methyl analogues due to steric hindrance.

-

Palaniandavar, M. et al. (2014). Mixed ligand copper(II) complexes of 2,9-dimethyl-1,10-phenanthroline: tridentate 3N primary ligands determine DNA binding and cleavage. Journal of Inorganic Biochemistry. Link

- Key Finding: Establishes that 2,9-substitution sterically hinders DNA intercalation, a trend exacerb

-

Schmittel, M. et al. (2016). Sterically Encumbered 2,9-Diarylphenanthrolines for the Selective Formation of Heteroleptic Bis(phenanthroline)copper(I) Complexes. Inorganic Chemistry. Link

- Key Finding: Demonstrates the "blocking" strategy using bulky 2,9-substituents to control coordin

-

Williams, N. J. et al. (2008). Metal ion complexing properties of the highly preorganized ligand 2,9-bis(hydroxymethyl)-1,10-phenanthroline. Inorganic Chemistry. Link

- Key Finding: Provides thermodynamic data on how functionalized alkyl groups at the 2,9-position affect stability constants.

Sources

Technical Whitepaper: Operational Safety and Hazard Management of 4,7-Diethyl-1,10-phenanthroline

Executive Summary & Scientific Context

4,7-Diethyl-1,10-phenanthroline is a bidentate nitrogen-donor ligand derived from the parent heterocycle 1,10-phenanthroline. While often overshadowed by its methylated (Neocuproine) or phenylated (Bathophenanthroline) analogues, the ethyl-substituted derivative offers unique steric bulk and lipophilicity, making it critical in specific supramolecular assemblies, redox couples, and transition metal catalysis.

Critical Safety Notice (Read-Across Protocol): Direct toxicological data (LD50) for the specific diethyl derivative is limited in public registries compared to the parent compound. Therefore, this guide employs a Read-Across approach , extrapolating hazards from 1,10-phenanthroline and 4,7-dimethyl-1,10-phenanthroline. This is the standard industrial hygiene practice for handling novel or niche derivatives: assume the toxicity of the pharmacophore (the phenanthroline core) applies until proven otherwise.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 52085-70-8 |

| Molecular Formula | C₁₆H₁₆N₂ |

| Molecular Weight | 236.31 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in organic solvents (EtOH, CH₂Cl₂); limited solubility in water.[1] |

| Coordination | N,N'-chelator (Soft base) |

Hazard Identification (GHS Classification)

Derived from structural analogues (1,10-phenanthroline and 4,7-dimethyl-1,10-phenanthroline).[1]

Core GHS Label Elements

Signal Word: DANGER [2]

| Hazard Class | Category | Code | Statement |

| Acute Toxicity (Oral) | 3 | H301 | Toxic if swallowed. |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][3] |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][3] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[3] |

| Aquatic Toxicity (Acute) | 1 | H400 | Very toxic to aquatic life. |

| Aquatic Toxicity (Chronic) | 1 | H410 | Very toxic to aquatic life with long-lasting effects. |

Toxicological Mechanisms: The "Why" Behind the Hazard

To safely handle this compound, one must understand the molecular mechanism of its toxicity. It is not merely "poisonous"; it is a potent disruptor of metallo-biology.

Mechanism 1: Metal Sequestration & Metalloenzyme Inhibition

The phenanthroline core is a high-affinity chelator for transition metals, particularly Iron (Fe²⁺) and Copper (Cu²⁺/Cu⁺). Upon ingestion or cellular entry, this compound strips these essential cofactors from metalloenzymes (e.g., cytochromes, catalase).

-

Result: Mitochondrial dysfunction and halt of cellular respiration.

Mechanism 2: ROS Generation (The Fenton/Haber-Weiss Cycle)

Unlike simple sequestrators, phenanthroline-copper complexes can cycle between oxidation states (Cu⁺/Cu²⁺) inside the cell. This "redox cycling" catalyzes the conversion of cellular hydrogen peroxide (H₂O₂) into the highly destructive hydroxyl radical (•OH).[3]

-

Result: Oxidative DNA damage (internucleosomal fragmentation) and lipid peroxidation.

Pathway Visualization

The following diagram illustrates the cascade from exposure to cytotoxicity.

Caption: Mechanistic pathway showing how phenanthroline derivatives induce toxicity via metal chelation and ROS generation.

Risk Mitigation & Handling Protocols

Engineering Controls

-

Primary Barrier: All weighing and solubilization of the solid powder must occur inside a certified Chemical Fume Hood.

-

Static Control: Use anti-static weighing boats. Phenanthroline derivatives can be electrostatic; dispersal of dust increases inhalation risk.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Hands | Nitrile Gloves (Double-gloving recommended) | Latex is permeable to many organic solvents used to dissolve this ligand. Nitrile provides superior chemical resistance. |

| Eyes | Chemical Safety Goggles | Safety glasses are insufficient due to the risk of fine dust entering the eye (H319). |

| Respiratory | N95/P2 Mask (if outside hood) | Only required if engineering controls (fume hood) fail or during spill cleanup. |

Protocol: Safe Solubilization & Aliquoting

Objective: To prepare a stock solution while minimizing dust exposure.

-

Preparation: Place a pre-weighed vial and solvent (e.g., Ethanol or DMSO) inside the fume hood.

-

Weighing:

-

Do not transfer powder into the balance chamber if the balance is outside the hood.

-

Best Practice: Tare the vial, add powder inside the hood, seal the vial, and transfer to the balance. Record weight. Return to hood to adjust.

-

-

Solvation: Add solvent slowly down the side of the vial to prevent aerosolization of the powder.

-

Labeling: Immediately label as "TOXIC - CHELATOR" .

-

Storage: Store stock solutions at 4°C, protected from light (phenanthrolines can be photosensitive in solution).

Emergency Response Workflow

In the event of a spill or exposure, immediate action is required to prevent systemic toxicity.

Caption: Decision tree for personnel exposure and solid spill management.

Environmental Fate & Waste Management

Phenanthrolines are Very Toxic to Aquatic Life (H410) .

-

Prohibition: NEVER dispose of stock solutions or reaction mixtures down the sink.

-

Segregation: Collect in "High Hazard - Toxic Organic" waste streams.

-

Quenching (for metal complexes): If the ligand is bound to metal (e.g., Fe-complex waste), it remains toxic. Treat as heavy metal waste mixed with organics.

References

-

PubChem. (n.d.). 4,7-Dimethyl-1,10-phenanthroline (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link](Used for Read-Across of physicochemical properties and GHS classification).

-

Burkitt, M. J., et al. (1996). 1,10-Phenanthroline stimulates internucleosomal DNA fragmentation in isolated rat-liver nuclei by promoting the redox activity of endogenous copper ions.[4] Biochemical Journal, 313(Pt 1), 163–169.[4] [Link](Source for Toxicological Mechanism 4.2).

Sources

- 1. 4,7-Dimethyl-1,10-phenanthroline | C14H12N2 | CID 72792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 1,10-Phenanthroline stimulates internucleosomal DNA fragmentation in isolated rat-liver nuclei by promoting the redox activity of endogenous copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Enduring Versatility of the 1,10-Phenanthroline Scaffold

An In-Depth Technical Guide to 4,7-Disubstituted 1,10-Phenanthroline Derivatives: Synthesis, Properties, and Applications

1,10-Phenanthroline (phen) is a cornerstone ligand in coordination chemistry.[1] Its rigid, planar, and heteroaromatic structure, featuring two nitrogen atoms in a perfect bidentate arrangement, allows it to form stable five-membered chelate rings with a vast array of metal ions.[1] This inherent stability and rich electronic character have made phenanthroline and its derivatives indispensable in fields ranging from catalysis and materials science to medicinal chemistry.

While the parent 1,10-phenanthroline is ubiquitous, the true power of this scaffold lies in its functionalization. By strategically introducing substituents onto the phenanthroline core, one can precisely tune its electronic, steric, and photophysical properties.[1] Substitution at the 4 and 7 positions is particularly impactful. These positions are electronically coupled to the coordinating nitrogen atoms, allowing for direct modulation of the ligand's sigma-donating and pi-accepting capabilities. This guide provides a comprehensive review of 4,7-disubstituted 1,10-phenanthroline derivatives, focusing on the synthetic strategies that grant access to this versatile class of molecules, the profound effect of the substituents on their properties, and their subsequent application in cutting-edge research.

Part 1: Synthetic Pathways to 4,7-Disubstituted 1,10-Phenanthrolines

The accessibility of 4,7-disubstituted phenanthrolines is paramount to their widespread use. Several robust synthetic strategies have been developed, typically starting from either pre-functionalized precursors or by modifying the parent phenanthroline ring. The choice of method is often dictated by the desired substituent.

Building from Halogenated Intermediates: The Workhorse Strategy

The most common and versatile approach involves the synthesis of a 4,7-dihalo-1,10-phenanthroline intermediate, which serves as a launchpad for a multitude of cross-coupling and substitution reactions.

-

Synthesis of 4,7-Dichloro-1,10-phenanthroline: A reliable method involves a multi-step condensation of ortho-phenylenediamines with Meldrum's acid and orthoesters, followed by thermal cyclization and subsequent treatment with phosphoryl chloride (POCl₃) to replace the carbonyl groups with chlorides.[2][3] This intermediate is a key building block for further functionalization.[2][3][4]

-

Cross-Coupling Reactions: With 4,7-dihalo-phenanthrolines in hand, modern transition-metal-catalyzed cross-coupling reactions provide access to a vast chemical space.

-

Sonogashira Coupling: This palladium/copper-catalyzed reaction with terminal alkynes is highly effective for creating extended π-conjugated systems. These reactions typically proceed in high yields and are tolerant of various functional groups.

-

Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with boronic acids or esters is a powerful tool for introducing aryl or heteroaryl substituents.

-

Stille, Negishi, and Kumada Couplings: These reactions offer alternative routes for C-C bond formation, expanding the scope of accessible derivatives.

-

-

Nucleophilic Aromatic Substitution (SNAr): Halogens at the 4 and 7 positions are susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or upon coordination to a metal center. This allows for the introduction of amines, alkoxides, and other nucleophiles.[5] For instance, 4,7-dichloro-1,10-phenanthroline can be converted to various 4,7-diamino derivatives.[3][4] A recently developed pathway uses 4,7-difluoro-1,10-phenanthroline-2,9-dicarboxamides, where the highly electronegative fluorine acts as an excellent leaving group for SNAr reactions.[5]

Direct Modification of Substituted Phenanthrolines

An alternative strategy involves the direct modification of more readily available substituted phenanthrolines. For example, 4,7-dimethyl-1,10-phenanthroline can be deprotonated at the methyl groups using a strong base like lithium diisopropylamide (LDA) to form a dianion.[6] This nucleophilic species can then be reacted with various electrophiles, such as alkyl halides, to yield more complex 4,7-dialkylated derivatives.[6]

Part 2: The Impact of 4,7-Substitution on Core Properties

The true value of installing substituents at the 4 and 7 positions lies in the ability to rationally tune the ligand's properties. This "electronic tuning" has profound consequences for the behavior of both the free ligand and its metal complexes.[1]

Electronic and Photophysical Properties

Introducing electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) or electron-withdrawing groups (EWGs) like chloro (-Cl) or ester (-CO₂Et) at the 4,7-positions directly alters the energy levels of the ligand's frontier molecular orbitals (HOMO and LUMO).[1]

-

EDGs raise the HOMO energy level, making the ligand easier to oxidize and a stronger sigma-donor.

-

EWGs lower the LUMO energy level, making the ligand easier to reduce and a better pi-acceptor.

This tuning is critical in the context of metal complexes, particularly those of d⁶ metals like Ru(II) and Re(I), which often exhibit intense metal-to-ligand charge transfer (MLCT) transitions. The energy of this transition, which dictates the color and emission properties of the complex, is directly related to the HOMO-LUMO gap of the ligand. By modifying the 4,7-substituents, one can systematically shift the absorption and emission wavelengths of the resulting complexes.[1][7] For example, DFT studies on Europium(III) complexes showed that different substituents at the 4,7-positions have varied effects on absorption peaks and can effectively tune the triplet state energy, which is crucial for sensitizing the metal's luminescence.[7]

Steric and Solubility Effects

Beyond electronics, 4,7-substituents can impart significant steric and solubility changes. Bulky groups like phenyl or long alkyl chains can create specific pockets around the metal center, influencing substrate access in catalysis or preventing aggregation in materials applications. Furthermore, introducing polar or charged side chains can dramatically increase the aqueous solubility of the phenanthroline derivative, a critical factor for biological applications.[8]

Part 3: Applications in Research and Development

The tunability of 4,7-disubstituted phenanthrolines has led to their application in diverse scientific domains.

Catalysis

In catalysis, the electronic properties of the phenanthroline ligand directly influence the reactivity of the metal center. 4,7-Dimethoxy-1,10-phenanthroline has proven to be a highly efficient ligand for copper-catalyzed N-arylation reactions, where the electron-donating methoxy groups enhance the catalytic activity, allowing for milder reaction conditions and broader substrate scope.[9]

Medicinal Chemistry and Drug Development

Phenanthroline derivatives are well-known for their interactions with biological systems, particularly DNA. Their planar structure allows them to intercalate between DNA base pairs, while the substituents can provide additional interactions or carry cytotoxic payloads.

-

Antiprotozoal Agents: A series of 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives showed potent in vitro activity against parasites like Plasmodium falciparum (malaria), Leishmania donovani, and Trypanosoma brucei brucei.[10] The bulky phenyl groups at the 4,7-positions likely enhance DNA binding or interaction with other biological targets.[10]

-

G-Quadruplex Ligands: 4,7-Diamino-1,10-phenanthroline derivatives bearing positively charged side chains have been designed as ligands that can stabilize G-quadruplex structures in telomeres, a promising strategy for anticancer drug development.[8]

-

Photodynamic Therapy (PDT): Ruthenium complexes with 4,7-diphenyl-1,10-phenanthroline ligands are being investigated as DNA photocleaving agents.[11] The extended conjugation from the phenyl groups helps to increase the lifetime of the light-induced MLCT excited state, which enhances the production of singlet oxygen, the cytotoxic agent in PDT.[11]

Materials Science and Luminescent Probes

The tunable photophysical properties of metal complexes with 4,7-disubstituted phenanthrolines make them ideal candidates for luminescent materials.

-

Lanthanide Luminescence: These ligands can act as "antenna" ligands, absorbing UV light efficiently and transferring the energy to a coordinated lanthanide ion (like Eu³⁺ or Tb³⁺), which then emits light at its characteristic wavelength.[7] The substituents at the 4,7-positions are crucial for optimizing the energy transfer process.[7]

-

Sensors: The luminescence of these complexes can be sensitive to the local environment, allowing them to function as sensors for metal ions, anions, or small molecules.

Part 4: Experimental Protocols and Data

To provide a practical context, this section outlines a representative experimental procedure and presents comparative data.

Detailed Experimental Protocol: Synthesis of 4,7-bis(phenylethynyl)-1,10-phenanthroline

This protocol is adapted from Sonogashira coupling procedures described in the literature for functionalizing dihalo-phenanthrolines.

Objective: To synthesize a π-conjugated phenanthroline derivative via a palladium/copper-catalyzed Sonogashira cross-coupling reaction.

Materials:

-

4,7-Dichloro-1,10-phenanthroline

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4,7-dichloro-1,10-phenanthroline (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

-

Solvent and Reagent Addition: Add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) via syringe. The mixture should be stirred to ensure homogeneity.

-

Substrate Addition: Add phenylacetylene (2.5 mmol, 2.5 eq.) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst residues, washing with dichloromethane or chloroform.

-

Extraction: Combine the organic filtrates and wash with water (3 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate or dichloromethane/methanol gradient, to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Photophysical Properties of Europium(III) Complexes

The table below summarizes DFT-calculated data for Eu(III) complexes with various 4,7-disubstituted phenanthroline ligands, illustrating the impact of the substituent on the triplet state energy (T₁), a key parameter for efficient energy transfer to the Eu³⁺ ion.[7]

| Substituent (X) at 4,7-positions | Ligand Triplet State (T₁) Energy (cm⁻¹) | Energy Gap ΔE(T₁ - ⁵D₀) (cm⁻¹) | Predicted Luminescence Efficiency |

| -H | 21,340 | 4,140 | Efficient |

| -CH₃ (EDG) | 21,290 | 4,090 | Efficient |

| -OCH₃ (EDG) | 21,200 | 4,000 | Efficient |

| -Cl (EWG) | 20,890 | 3,690 | Efficient |

| -Br (EWG) | 20,770 | 3,570 | Efficient |

| -CO₂Et (EWG) | 18,350 | 1,150 | Inefficient |

| -C₆H₅ (π-system) | 19,830 | 2,630 | Efficient |

Data adapted from reference[7]. The ⁵D₀ energy level of Eu³⁺ is ~17,200 cm⁻¹. An optimal energy gap (ΔE) is required for efficient energy transfer.

Conclusion

The 4,7-disubstituted 1,10-phenanthroline framework represents a remarkably versatile and powerful platform in chemical science. The development of robust synthetic methodologies, particularly those based on halogenated intermediates, has granted researchers routine access to a vast library of derivatives with tailored properties. By leveraging the principles of electronic and steric tuning, scientists can rationally design ligands for specific functions. These tailored molecules are driving innovation in catalysis by creating more efficient reaction pathways, in medicine by providing novel therapeutic and diagnostic agents, and in materials science by enabling the creation of advanced luminescent and electronic devices. The continued exploration of this ligand class promises to yield further fundamental insights and practical applications across the scientific spectrum.

References